

Spectroscopic Profile of 2,2-Difluoro-1,3-benzodioxole: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Difluoro-1,3-benzodioxole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,2-Difluoro-1,3-benzodioxole** (CAS No. 1583-59-1), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of complete, published datasets, this document synthesizes expected spectroscopic values based on the compound's structure and typical data for related functional groups, alongside detailed experimental protocols for acquiring such data.

Core Spectroscopic Data

The following tables summarize the expected quantitative data for **2,2-Difluoro-1,3-benzodioxole**. These values are predicted based on standard spectroscopic principles and data for analogous structures.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ 7.0 - 7.2	Multiplet	-	Aromatic Protons (4H)

Note: The aromatic protons are expected to exhibit a complex multiplet pattern due to second-order coupling effects.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~ 142 - 145	C3a, C7a (Quaternary, O-C-O)
~ 125 - 128	C5, C6 (Aromatic CH)
~ 115 - 120 (triplet)	C2 (CF_2)
~ 110 - 113	C4, C7 (Aromatic CH)

Note: The C2 carbon signal is expected to be a triplet due to coupling with the two fluorine atoms.

Table 3: Predicted ^{19}F NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~ -45 to -55	Singlet	CF_2

Note: Referenced to CFCl_3 at 0.00 ppm. The exact chemical shift can be influenced by the solvent.

Table 4: Predicted Infrared (IR) Absorption Data

Wavenumber (cm^{-1})	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H Stretch
~ 1600, 1480	Medium-Strong	Aromatic C=C Bending
~ 1250 - 1100	Strong	C-O Stretch (Ether)
~ 1100 - 1000	Strong	C-F Stretch
~ 900 - 675	Strong	Aromatic C-H Out-of-Plane Bending

Table 5: Predicted Mass Spectrometry (MS) Fragmentation Data

m/z	Proposed Fragment
158	$[M]^+$ (Molecular Ion)
139	$[M - F]^+$
129	$[M - CHO]^+$
110	$[M - 2F]^+$ or $[M - HF - F]^+$
93	$[C_6H_4OH]^+$
76	$[C_6H_4]^+$

Note: Fragmentation patterns are predicted for a standard 70 eV electron ionization (EI) source.

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of spectroscopic data for **2,2-Difluoro-1,3-benzodioxole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of 5-10 mg of **2,2-Difluoro-1,3-benzodioxole** is prepared in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, Acetone- d_6 , or DMSO- d_6). A small amount of tetramethylsilane (TMS) is added as an internal standard for 1H and ^{13}C NMR ($\delta = 0.00$ ppm). For ^{19}F NMR, an external standard of $CFCl_3$ may be used.
- **Instrumentation:** Spectra are acquired on a 300, 400, or 500 MHz NMR spectrometer.[\[1\]](#)
- **1H NMR Acquisition:**
 - **Pulse Program:** Standard single-pulse sequence.
 - **Spectral Width:** 0-12 ppm.
 - **Number of Scans:** 16-32, depending on sample concentration.
 - **Relaxation Delay:** 1-2 seconds.

- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay: 2-5 seconds.
- ^{19}F NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Spectral Width: A range appropriate for organofluorine compounds (e.g., +50 to -250 ppm).
 - Number of Scans: 64-128.
 - Relaxation Delay: 1-2 seconds.

Infrared (IR) Spectroscopy

- Sample Preparation (ATR): As **2,2-Difluoro-1,3-benzodioxole** is a liquid, a single drop is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, is used.[\[2\]](#)
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is recorded.
 - The sample spectrum is then recorded from approximately 4000 to 400 cm^{-1} .
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
 - The final spectrum is presented in terms of transmittance or absorbance.

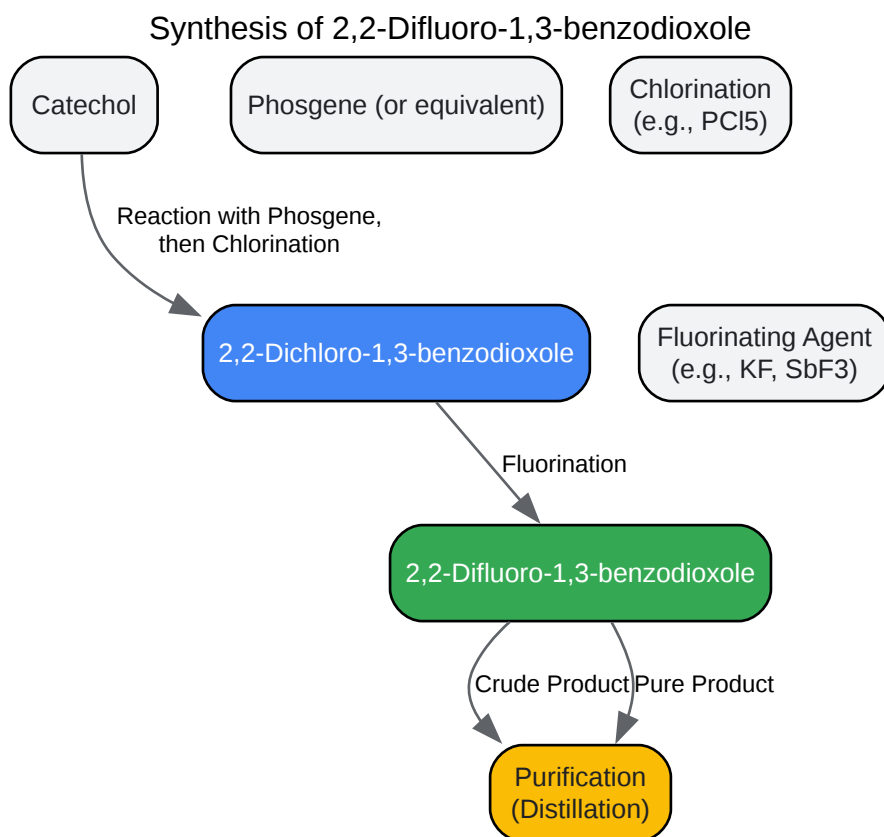
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced via direct infusion or, more commonly, through a Gas Chromatography (GC) system for separation prior to analysis.
- Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.
- GC Conditions (Typical):
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
 - Carrier Gas: Helium.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 40-400.
 - Source Temperature: 230 °C.

Visualizations

Synthesis Workflow

The following diagram illustrates a common synthetic pathway for **2,2-Difluoro-1,3-benzodioxole**, involving the fluorination of a dichlorinated precursor.

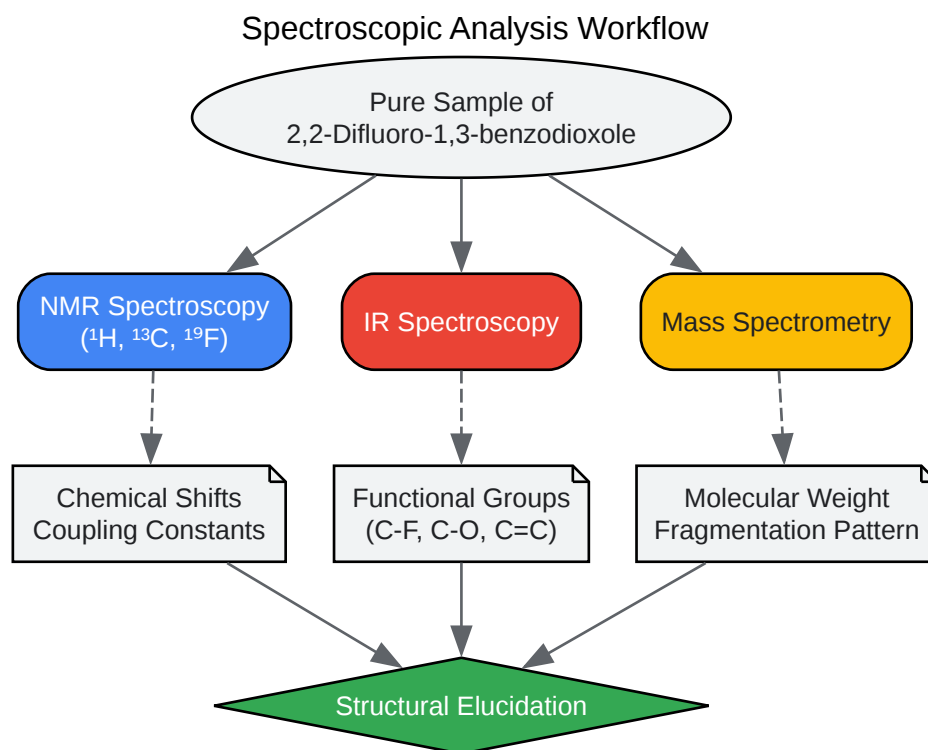


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Caption: Synthetic route to **2,2-Difluoro-1,3-benzodioxole**.

Spectroscopic Analysis Workflow

This diagram outlines the logical flow of spectroscopic analysis for structural elucidation.



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Caption: Workflow for structural analysis using spectroscopy.

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References

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